

# Physicochemical properties of pure Galangin

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## Compound of Interest

Compound Name: Galangin

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An In-depth Technical Guide to the Physicochemical Properties of Pure **Galangin**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Galangin**, a natural flavonol found in high concentrations in *Alpinia galanga* (galangal) and propolis, has garnered significant interest within the scientific community.[1][2] Classified as 3,5,7-trihydroxyflavone, its molecular structure underpins a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] A thorough understanding of its physicochemical properties is fundamental for researchers in drug discovery and development to optimize its formulation, delivery, and therapeutic efficacy. This guide provides a comprehensive overview of the core physicochemical characteristics of pure **galangin**, detailed experimental methodologies for their determination, and visualizations of relevant biological and experimental workflows.

## Core Physicochemical Data

The fundamental properties of **galangin** are summarized below, providing a quantitative foundation for experimental design and computational modeling.

### Table 1: General and Structural Properties of Galangin

Property	Value	Source(s)
IUPAC Name	3,5,7-trihydroxy-2-phenylchromen-4-one	[5]
Molecular Formula	C <sub>15</sub> H <sub>10</sub> O <sub>5</sub>	
Molecular Weight	270.24 g/mol	
Appearance	Light yellow to yellow crystalline solid/powder	
CAS Number	548-83-4	

**Table 2: Thermodynamic and Physical Properties of Galangin**

Property	Value	Conditions/Notes	Source(s)
Melting Point	214-215 °C		
	217-218 °C		
Boiling Point	~333.35 °C	Rough estimate	
	~518.64 °C	Estimated	
Density	1.579 g/mL		
pKa (Strongest Acidic)	6.32 ± 0.40	Predicted	
	6.38	Predicted (ChemAxon)	

**Table 3: Solubility and Partitioning Behavior of Galangin**

Property	Value	Solvent/System	Source(s)
Solubility	~30 mg/mL	Ethanol, DMSO, Dimethylformamide	
~0.25 mg/mL	1:3 solution of Ethanol:PBS (pH 7.2)		
571.9 mg/L	Water (at 25 °C, estimated)		
"Practically insoluble"	Water (Experimental)		
"Slightly soluble"	Acetone, Ethyl Acetate		
LogP (o/w)	2.83 - 3.32	Various estimation methods	

**Table 4: Spectroscopic Properties of Galangin**

Property	Value	Solvent	Source(s)
UV/Vis $\lambda_{\text{max}}$	261, 306 (weak), 351 nm	Neat Water	
266 nm	Methanol (MeOH)		
267, 302, 361 nm	Ethanol		
Molar Absorptivity ( $\epsilon$ )	22,600 M <sup>-1</sup> cm <sup>-1</sup>	at 266 nm in Methanol	

## Experimental Protocols

Detailed and reproducible methodologies are critical for the accurate assessment of physicochemical properties. The following sections describe standard protocols for determining key **galangin** characteristics.

### Protocol for Determination of Aqueous Solubility (Phase-Solubility Method)

This method, based on the Higuchi & Connors technique, is particularly useful for assessing the enhancement of solubility by complexing agents like cyclodextrins.

- **Preparation of Solutions:** Prepare a series of aqueous solutions containing increasing concentrations (e.g., 0 to 10 mM) of a solubilizing agent (e.g., Hydroxypropyl- $\beta$ -cyclodextrin).
- **Equilibration:** Add an excess amount of pure **galangin** (e.g., 3 mg) to a fixed volume (e.g., 5 mL) of each prepared solution in separate vials.
- **Shaking:** Seal the vials and place them in a thermostatic shaking water bath set to a constant temperature (e.g., 30°C) for a sufficient duration (e.g., 24 hours) to ensure equilibrium is reached.
- **Sample Processing:** After equilibration, centrifuge the suspensions to pellet the excess, undissolved **galangin**.
- **Quantification:** Carefully withdraw an aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent (e.g., methanol) and determine the concentration of dissolved **galangin** using UV-Vis spectrophotometry at its  $\lambda_{\text{max}}$  (e.g., 266 nm).
- **Data Analysis:** Plot the concentration of dissolved **galangin** (M) against the concentration of the solubilizing agent (M). The y-intercept represents the intrinsic aqueous solubility of **galangin** ( $S_0$ ).



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Fig. 1: Workflow for Phase-Solubility Measurement.

## Protocol for UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is a fundamental technique for quantifying **galangin** and studying its stability.

- **Instrument Setup:** Use a calibrated dual-beam UV-Vis spectrophotometer. Set the wavelength range for scanning (e.g., 200-500 nm).
- **Solvent Blank:** Fill a quartz cuvette with the solvent to be used (e.g., methanol, ethanol, or water) and run a baseline correction (autozero) to subtract the solvent's absorbance.
- **Sample Preparation:** Prepare a stock solution of **galangin** of known concentration in the chosen solvent. For aqueous solutions, which are prone to degradation, analysis should be performed promptly after preparation.
- **Measurement:** Prepare a dilute solution from the stock to ensure the absorbance falls within the linear range of the instrument (typically < 1.0 AU). Record the absorption spectrum.
- **Data Interpretation:** Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ). The absorbance at a specific  $\lambda_{\text{max}}$  can be used for quantification via the Beer-Lambert law ( $A = \epsilon cl$ ), provided the molar absorptivity ( $\epsilon$ ) is known.

## Protocol for In Vitro Metabolism Study using Liver Microsomes

This assay helps identify potential phase I metabolites of **galangin**.

- **Incubation Mixture Preparation:** In a microcentrifuge tube, combine liver microsomes (e.g., rat liver microsomes at 1.0 mg protein/mL),  $\text{MgCl}_2$  (3.3 mM), and phosphate buffer (0.1 M, pH 7.4). Add **galangin** (e.g., 100  $\mu\text{M}$ ) to the mixture.
- **Pre-incubation:** Pre-incubate the mixture at 37°C for 10 minutes to equilibrate the temperature.
- **Initiation of Reaction:** Initiate the metabolic reaction by adding  $\beta$ -NADPH (1.3 mM). A control sample without NADPH should be run in parallel.
- **Incubation:** Incubate the reaction mixture at 37°C for a defined period (e.g., 1.5 hours).

- Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins.
- Sample Processing: Vortex the sample for 3 minutes and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Analysis: Inject the supernatant into an analytical system, typically UHPLC-Q-TOF-MS/MS, for the separation and identification of metabolites.

## Signaling Pathway Modulation

**Galangin** exerts its biological effects by modulating key cellular signaling pathways. Its anti-inflammatory activity, for instance, is linked to the inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) pathway.

An inflammatory stimulus, such as a cytokine, typically leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein I $\kappa$ B $\alpha$ . This phosphorylation targets I $\kappa$ B $\alpha$  for ubiquitination and subsequent degradation by the proteasome. The degradation of I $\kappa$ B $\alpha$  releases the NF- $\kappa$ B dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. **Galangin** has been shown to intervene in this process, suppressing the activation of NF- $\kappa$ B.

Fig. 2: Simplified NF- $\kappa$ B Signaling Inhibition by **Galangin**.

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